2-Chloroethyl isothiocyanate
Overview
Description
2-Chloroethyl isothiocyanate is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known to react with various nucleophiles, leading to the formation of heterocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 2-chloroethyl isothiocyanate and its derivatives has been explored in several studies. For instance, the reaction of 2-chloroethyl isothiocyanate with N-phenylethyleneimine in the presence of triethylamine results in the formation of 2-(2-chloroethyl)imino-3-phenyl-1,3-thiazolidine, showcasing its utility in synthesizing thiazolidine derivatives . Additionally, isothiocyanatochloromethylphosphonates and phosphinates have been identified as convenient starting materials for the synthesis of S, N, P-containing heterocycles, indicating the versatility of chloroethyl isothiocyanate derivatives in heterocyclic compound synthesis .
Molecular Structure Analysis
The molecular structure of 2-chloroethyl isothiocyanate and related compounds has been characterized using various spectroscopic techniques. Studies have revealed the existence of different conformers in the gas phase, as evidenced by the spectroscopic properties of 2-chloroethylisocyanate . Similarly, chlorodifluoroacetyl isothiocyanate, a related compound, has been shown to have two conformers in the gas and liquid phases, with detailed structural parameters obtained through gas electron diffraction and quantum chemical calculations .
Chemical Reactions Analysis
2-Chloroethyl isothiocyanate undergoes various chemical reactions, leading to the formation of diverse products. For example, its reaction with ethylene sulfide in the presence of triethylamine yields 2,3,5,6-tetrahydrothiazolo[2,3-b]thiazolinium chloride, demonstrating its reactivity with sulfur-containing nucleophiles . The compound also reacts with aliphatic and aromatic amines to form 2-arylamino-2-thiazoline hydrochlorides, which can further react with isocyanates and isothiocyanates to yield adducts with confirmed structures through X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl isothiocyanate and its derivatives have been extensively studied. The thermal decomposition of 2-chloroethylisocyanate has been investigated, revealing different pathways depending on the temperature and suggesting mechanisms for its decomposition . The vapor pressure and melting point of chlorodifluoroacetyl isothiocyanate have been determined, along with its spectroscopic characterization, providing a comprehensive understanding of its physical properties .
Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloroethyl isothiocyanate has been explored in various chemical reactions and synthetic processes. For instance, its reaction with aliphatic and aromatic amines results in the formation of 2-arylamino-2-thiazoline hydrochlorides. These compounds have been studied for their structural properties and potential rearrangement reactions (Ávalos et al., 1993). Additionally, 2-chloroethyl isothiocyanate reacts with N-phenylethyleneimine and ethylene sulfide, leading to the formation of various thiazolidine and thiazolinium compounds (Sineokov & Kutyreva, 1971).
Antimicrobial Activity
Isothiocyanates, including derivatives like 2-chloroethyl isothiocyanate, have been found to exhibit antimicrobial properties. A study demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a dose-dependent and structure-dependent antibacterial effectiveness (Dias, Aires, & Saavedra, 2014).
Applications in Flow Chemistry
The use of isothiocyanates in flow chemistry has been reported, with a focus on their rapid generation for efficient chemical transformations. This includes the direct conversion of chloroximes to isothiocyanates using flow insert cartridges, which streamlines the chemical process (Baumann & Baxendale, 2013).
Chemopreventive Potential
Various studies have highlighted the chemopreventive potential of isothiocyanates, which may include derivatives of 2-chloroethyl isothiocyanate. They have been studied for their ability to inhibit carcinogenesis, potentially through the inhibition of cytochrome P450 enzymes and the induction of Phase II enzymes (Hecht, 2000). Additionally, these compounds can trigger apoptosis in cancer cells, overcoming the inhibitory action of certain oncoproteins (Thomson et al., 2006).
Agricultural Applications
Isothiocyanates, including 2-chloroethyl isothiocyanate, have been evaluated for their potential in agricultural applications, particularly in the management of plant-parasitic nematodes. Their toxicity to nematodes suggests their usefulness in integrated pest management strategies (Zasada & Ferris, 2003).
Safety And Hazards
Future Directions
While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .
properties
IUPAC Name |
1-chloro-2-isothiocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209836 | |
Record name | 2-Chloroethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl isothiocyanate | |
CAS RN |
6099-88-3 | |
Record name | 2-Chloroethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroethyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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